molecular formula C24H19NO6 B3684356 5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE

5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE

Cat. No.: B3684356
M. Wt: 417.4 g/mol
InChI Key: VXANNCVPIPPTJK-UHFFFAOYSA-N
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Description

5-[(2-Methoxy-5-nitrophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxy-5-nitrophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-nitroanisole with sodium hydroxide in aqueous conditions to form 2-methoxy-5-nitrophenol . This intermediate is then subjected to further reactions to introduce the chromenone and phenyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxy-5-nitrophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The methoxy group can be demethylated to form a phenol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for demethylation, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while demethylation of the methoxy group yields a phenol.

Scientific Research Applications

5-[(2-Methoxy-5-nitrophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2-methoxy-5-nitrophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methoxy-5-nitrophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-methoxy-5-nitrophenyl)methoxy]-7-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-15-10-21(30-14-17-12-18(25(27)28)8-9-20(17)29-2)24-19(16-6-4-3-5-7-16)13-23(26)31-22(24)11-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXANNCVPIPPTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=C(C=CC(=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE
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5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE
Reactant of Route 3
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5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE
Reactant of Route 4
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5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE
Reactant of Route 5
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5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE
Reactant of Route 6
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5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE

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